

An In-Depth Technical Guide to the Solubility of Aniline Hydrochloride

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Compound of Interest

Compound Name: *Aniline hydrochloride*

Cat. No.: *B094754*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **aniline hydrochloride** in water and various organic solvents. The document details quantitative solubility data, outlines a robust experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Solubility Profile

Aniline hydrochloride ($C_6H_5NH_3^+Cl^-$) is the salt of the weak base aniline and the strong acid hydrochloric acid. This salt form significantly enhances its polarity and, consequently, its solubility in aqueous and polar solvents compared to its free base, aniline. It presents as a white to off-white crystalline solid that is known to be hygroscopic and light-sensitive, often darkening upon exposure to air and light.^[1]

Quantitative Solubility Data

The solubility of a compound is a critical physical property, influencing everything from reaction kinetics to bioavailability in pharmaceutical formulations. The data below has been compiled from various chemical databases and literature sources.

Aniline hydrochloride is highly soluble in water.^[2] Its solubility at standard room temperature is significant, making water an excellent solvent for creating concentrated stock solutions.

Table 1: Aqueous Solubility of **Aniline Hydrochloride**

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	20	107

Source(s):[\[1\]](#)

The solubility of **aniline hydrochloride** in water is also known to increase with rising temperature.[\[3\]](#)[\[4\]](#)

Solubility in organic solvents is dictated by the polarity of the solvent and its ability to solvate the anilinium and chloride ions. Generally, polar organic solvents are more effective than non-polar ones. Quantitative data in organic solvents is less commonly reported than in water, but qualitative descriptions are available.

Table 2: Qualitative Solubility of **Aniline Hydrochloride** in Common Organic Solvents

Solvent	Solvent Type	Qualitative Solubility
Methanol	Polar Protic	Soluble
Ethanol	Polar Protic	Soluble
Chloroform	Polar Aprotic	Soluble
Dimethylformamide (DMF)	Polar Aprotic	Good solubility
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Good solubility
Acetone	Polar Aprotic	Sparingly Soluble
Ethyl Acetate	Moderately Polar	Low Solubility
Diethyl Ether	Non-polar	Very Low Solubility
Toluene	Non-polar	Very Low Solubility

Source(s):[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol for Solubility Determination

For researchers needing to generate precise solubility data for specific solvent systems or temperatures, the gravimetric method is a reliable and straightforward approach.^[7] This method determines the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining residue.^{[8][9]}

A saturated solution is prepared by equilibrating an excess amount of the solute (**aniline hydrochloride**) in the solvent at a constant temperature. A known quantity of the clear, saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the non-volatile solute is determined. This allows for the calculation of solubility, typically expressed as grams of solute per 100 mL or 100 g of solvent.^[8]

- Analytical balance (± 0.0001 g)
- Thermostatic shaker or water bath for temperature control
- Conical flasks or sealed vials
- Pipettes or syringes
- Filtration apparatus (e.g., syringe filters)
- Pre-weighed evaporating dishes or beakers
- Drying oven
- **Aniline hydrochloride** (pure)
- Solvent of interest (high purity)
- Preparation: Add an excess amount of **aniline hydrochloride** to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid at the end of the equilibration is essential to ensure saturation.^[8]
- Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[10]

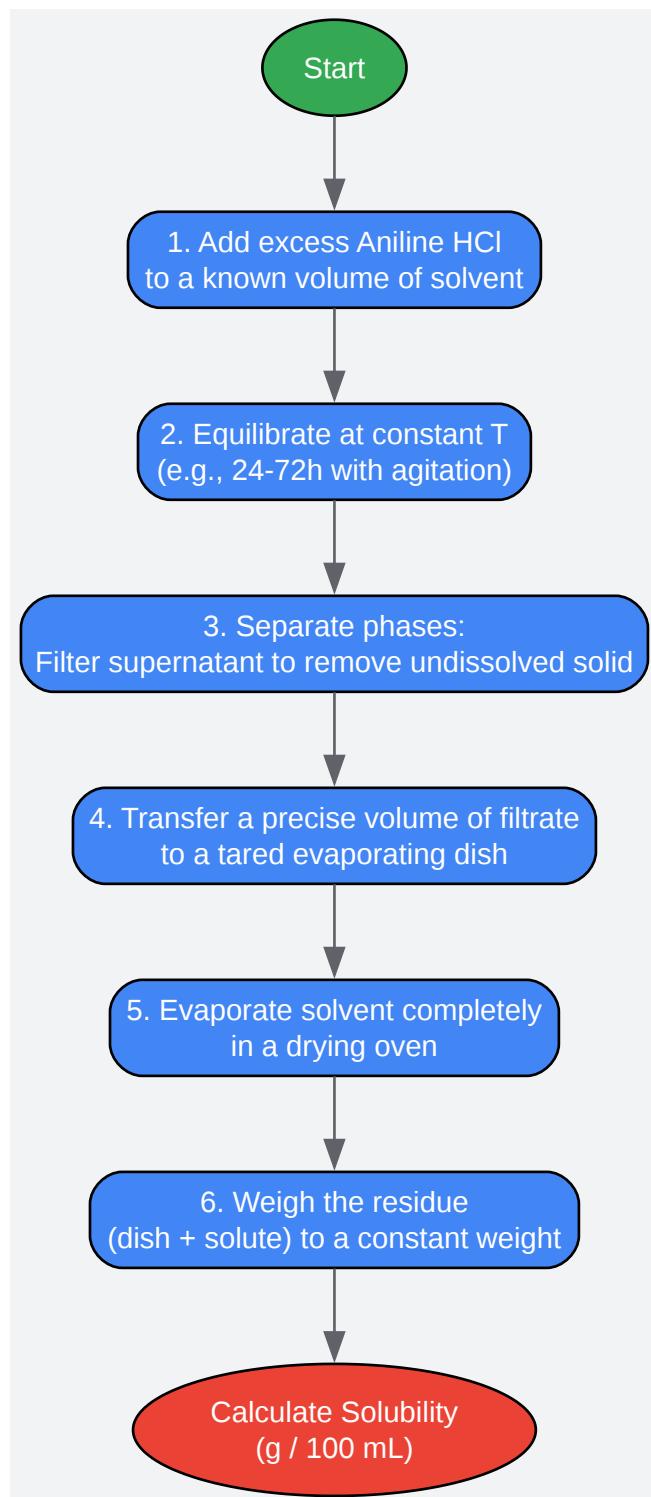
- Phase Separation: Once equilibrium is achieved, allow the mixture to stand at the constant temperature until the excess solid settles. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to prevent transfer of any undissolved solid.
- Sample Measurement: Transfer a precisely measured volume (e.g., 10.0 mL) of the clear filtrate into a pre-weighed (tared) evaporating dish (W_1).[8]
- Solvent Evaporation: Gently evaporate the solvent from the dish. For volatile organic solvents, this can be done in a fume hood. For water, a hot plate or steam bath can be used, followed by drying in an oven at a temperature below the decomposition point of **aniline hydrochloride** (e.g., 100-110 °C).[8]
- Final Weighing: Dry the evaporating dish containing the residue to a constant weight in an oven, cooling it in a desiccator before each weighing. Record the final constant weight of the dish plus residue (W_2).[8]

The solubility can be calculated as follows:

- Mass of Solute (m_solute):
 - $m_{solute} = W_2 \text{ (dish + residue)} - W_1 \text{ (empty dish)}$
- Solubility (g/100 mL):
 - $\text{Solubility} = (m_{solute} / \text{Volume of filtrate used}) \times 100$
- Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature throughout the experiment is critical.[8]
- Purity: The purity of both the solute and the solvent can significantly affect the results.[10]
- Equilibrium: Ensure sufficient time is allowed for the system to reach thermodynamic equilibrium. This can be verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the solubility value is constant.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of **aniline hydrochloride**.



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Caption: Workflow for Gravimetric Solubility Determination.

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